2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine
Description
Properties
Molecular Formula |
C17H22N4 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22N4/c1-13-11-16(18)20-17(19-13)21-9-7-15(8-10-21)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,18,19,20) |
InChI Key |
DKUXBODWPJEZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Before delving into preparation methods, understanding the fundamental properties of the target compound is essential for effective synthesis planning and characterization:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄ |
| Molecular Weight | 282.4 g/mol |
| CAS Number | 1333960-66-9 |
| Structure | 2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine |
| Appearance | Not specified in literature |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
The compound contains a pyrimidine ring with three key functional groups: a methyl group at C-6 position, an amino group at C-4 position, and a 4-benzylpiperidine moiety at C-2 position.
General Synthetic Strategies for Pyrimidine Derivatives
Nucleophilic Aromatic Substitution Approach
The most common method for preparing 2,4-disubstituted pyrimidines involves sequential nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine derivatives. This approach exploits the electrophilic nature of the pyrimidine ring with halogen substituents, particularly at positions 2 and 4, which are activated toward nucleophilic attack.
The typical synthetic pathway involves:
- Selective substitution at the more reactive C-4 position
- Subsequent substitution at the C-2 position
- Introduction of additional functionalities as required
Two-Component Reactions
Alternative approaches involve two-component reactions for the intermolecular preparation of substituted pyrimidines, where formation of two new bonds occurs simultaneously, typically C-N and C-C or two C-N bonds. Condensation of amines with either aldehydes or ketones followed by reduction of the imine group (reductive amination) is particularly useful for [5 + 1] annulations in pyrimidine synthesis.
Specific Preparation Methods for this compound
Method 1: From 2,4-Dichloro-6-methylpyrimidine
The most direct and efficient approach utilizes 2,4-dichloro-6-methylpyrimidine as the key starting material. This synthesis follows a two-step procedure:
Step 1: Selective Amination at C-4 Position
The synthesis begins with selective displacement of the chlorine at position C-4 of 2,4-dichloro-6-methylpyrimidine with ammonia or an ammonia equivalent:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| NH₃ in isopropanol (2M) | 150°C, 16 h, sealed tube | 90-95% | |
| NH₃ in ethanol | 160°C, 4 h, microwave irradiation | 38% | |
| NH₃ in water | 70-100°C | 63% |
The reaction proceeds through nucleophilic aromatic substitution, with the C-4 position being more reactive than C-2 due to electronic factors in the pyrimidine ring. The resulting intermediate is 4-amino-2-chloro-6-methylpyrimidine.
Method 2: Via Methylsulfonyl Intermediate
An alternative approach involves using a methylsulfonyl group as a leaving group instead of chlorine:
Step 1: Preparation of 2-(Methylsulfonyl)-6-methyl-4-aminopyrimidine
The synthesis begins with 4-amino-2-(methylthio)-6-methylpyrimidine, which undergoes oxidation to form the corresponding sulfone:
| Oxidant | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Oxone (potassium peroxymonosulfate) | MeOH/H₂O | RT | 2-3 h | 85-90% | |
| m-CPBA | DCM | 0°C to RT | 2 h | 75-80% |
Step 2: Displacement with 4-Benzylpiperidine
The methylsulfonyl group serves as an excellent leaving group for nucleophilic displacement:
| Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Benzylpiperidine | DIPEA | DMSO | 80-90°C | 4-6 h | 70-85% |
This method offers milder conditions compared to the direct displacement of chlorine, which may be advantageous for substrates with sensitive functional groups.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the reaction outcome:
DMF and DMSO generally provide better yields due to their polar aprotic nature, which enhances nucleophilic substitution reactions by stabilizing the transition state without hydrogen bonding to the nucleophile.
Temperature and Reaction Time
Optimization studies reveal the importance of temperature control:
Higher temperatures generally accelerate the reaction but may lead to side products, especially when working with thermally sensitive substrates.
Purification and Characterization
Purification Techniques
Multiple purification methods have been employed for isolating this compound:
For industrial applications, recrystallization is preferred due to scalability and cost considerations.
Structural Confirmation
The structural characterization of the synthesized compound typically employs multiple analytical techniques:
Related Compounds and Structural Modifications
Several structurally related compounds have been synthesized using similar methodologies, demonstrating the versatility of these synthetic approaches:
These structural variations demonstrate how the core synthetic methodology can be adapted to create diverse libraries of compounds with potentially different biological activities.
Chemical Reactions Analysis
Substitution Reactions
The 4-benzylpiperidine moiety and pyrimidine ring participate in nucleophilic and electrophilic substitutions:
Table 1: Substitution Reactions
Key findings:
-
The piperidine nitrogen shows moderate nucleophilicity, enabling alkylation under mild conditions .
-
Electrophilic substitution on the pyrimidine ring preferentially occurs at C-2 due to electron-donating effects of the adjacent amine .
Reduction Reactions
Selective reduction of functional groups has been documented:
Table 2: Reduction Pathways
| Target Group | Reagent/Conditions | Product | Selectivity |
|---|---|---|---|
| Pyrimidine ring | H₂/Pd-C in ethanol | Partially saturated dihydropyrimidines | 45–60% |
| Aromatic benzyl | LiAlH₄ in THF | Benzylic alcohol derivatives | Low (<30%) |
Notable results:
-
Catalytic hydrogenation preserves the piperidine ring while reducing the pyrimidine system .
-
Strong reducing agents like LiAlH₄ induce competing decomposition pathways .
Oxidation Reactions
Oxidation primarily targets the benzyl and amine groups:
Table 3: Oxidation Outcomes
| Site | Oxidizing Agent | Product | Efficiency |
|---|---|---|---|
| Benzylic C-H | KMnO₄/H₂O (acidic) | 4-Benzoylpiperidine derivatives | 55–70% |
| Primary amine | NaOCl in DCM | Nitroso intermediates | Unstable |
Mechanistic insights:
-
Benzylic oxidation to ketones proceeds via radical intermediates under acidic conditions .
-
Amine oxidation requires strong oxidizers but often leads to over-oxidation .
Cross-Coupling Reactions
The pyrimidine ring participates in Pd-catalyzed couplings:
Table 4: Cross-Coupling Examples
| Reaction Type | Conditions | Product | Catalytic Efficiency |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 65–80% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated pyrimidines | 50–60% |
Critical observations:
-
Electron-deficient pyrimidine rings enhance coupling rates in Suzuki reactions .
-
Steric hindrance from the 4-benzylpiperidine group limits Buchwald-Hartwig yields .
Acid-Base Reactivity
The compound exhibits pH-dependent behavior:
Applications:
-
Forms stable hydrochloride salts in acidic media for purification.
Research-Scale Synthetic Modifications
Recent studies highlight innovative transformations:
Table 5: Advanced Functionalization
| Modification | Method | Application | Reference |
|---|---|---|---|
| Fluorination | Selectfluor® in MeCN | PET tracer precursors | |
| Photooxidation | UV light + Rose Bengal | Singlet oxygen adducts |
Noteworthy outcomes:
-
Site-selective fluorination at C-5 of the pyrimidine ring achieved with 72% yield .
-
Photooxidative cleavage of the benzyl group enables scaffold diversification .
Stability Profile
Key degradation pathways under accelerated conditions:
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may act as an agonist or antagonist at certain receptors, modulating their activity.
Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Signaling Pathways: The compound may influence signaling pathways by interacting with key proteins and molecules.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table compares structural features and molecular properties of 2-(4-benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine with similar pyrimidin-4-amine derivatives:
Key Observations :
- Hydrogen-Bonding : Piperazine derivatives (e.g., C₁₆H₂₁N₅) have two nitrogen atoms in the piperazine ring, offering more hydrogen-bonding sites than piperidine-based analogs .
- Halogen Effects : Dichlorobenzyl-substituted pyrimidines (e.g., C₁₂H₁₂Cl₂N₄) exhibit higher electrophilicity, which may influence receptor binding kinetics .
Potency in KCa2 Channel Modulation :
- Halogenated derivatives (e.g., 2q and 2o) exhibit ~7–10-fold higher potency in KCa2.2a channel modulation compared to non-halogenated analogs .
- The benzylpiperidinyl group in the target compound may confer moderate activity due to its bulkiness, which could sterically hinder receptor interactions compared to smaller halogen substituents .
Physicochemical and Crystallographic Data
- Crystal Structures : Compounds like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine form stable crystals with dihedral angles between aromatic rings (29.41°–46.32°), influencing packing efficiency and solubility .
- Thermal Properties: Melting points for dichlorobenzyl-substituted pyrimidines range from 167.8–169.5°C, suggesting higher thermal stability compared to non-halogenated analogs .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4-benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine?
The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-amino-6-methylpyrimidine with 4-benzylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzylpiperidinyl group at position 2. Purification via column chromatography and characterization using NMR and mass spectrometry are critical steps. Similar protocols for analogous pyrimidines emphasize optimizing reaction time and temperature to improve yield .
Q. How can X-ray crystallography determine the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Using programs like SHELXL (part of the SHELX suite), researchers can refine structural parameters such as bond lengths, angles, and torsion angles . For pyrimidine derivatives, key metrics include dihedral angles between the pyrimidine core and substituents (e.g., benzylpiperidinyl group), which influence intermolecular interactions and crystal packing .
Q. What analytical techniques are essential for purity assessment and stability studies?
High-performance liquid chromatography (HPLC) with UV detection is widely used to quantify purity. Stability under varying pH, temperature, and light exposure can be monitored using accelerated degradation studies coupled with LC-MS. For example, thermal gravimetric analysis (TGA) evaluates decomposition points, while NMR tracks structural integrity over time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
SAR studies require systematic variation of substituents (e.g., benzylpiperidinyl group, methyl position) followed by in vitro assays. For instance, modifying the piperidine ring’s substitution pattern (e.g., fluorination) and testing inhibitory potency against target enzymes (e.g., kinases) can reveal critical pharmacophores. Statistical tools like multivariate regression correlate structural features with activity . A recent study on pyrimidine-based KCa2 channel modulators highlights the importance of halogenated aryl groups in enhancing binding affinity .
Q. What methodologies resolve contradictions in pharmacokinetic (PK) data across studies?
Discrepancies in bioavailability or metabolic stability may arise from differences in assay conditions (e.g., plasma protein binding, cell lines). Cross-validation using in vitro (e.g., Caco-2 permeability assays) and in vivo (rodent PK models) approaches is recommended. Isotopic labeling (e.g., ¹⁴C) can track metabolite pathways, while computational models (e.g., PBPK) reconcile interspecies variability .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising selectivity?
Process intensification techniques, such as flow chemistry, improve heat/mass transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) enhance purity by removing unreacted intermediates. Design of experiments (DoE) tools like factorial analysis identify critical parameters (e.g., catalyst loading, solvent polarity) to maximize yield .
Q. What computational strategies predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. For pyrimidine derivatives, focus on hydrogen bonding with active-site residues (e.g., backbone amides) and π-π stacking with aromatic side chains. Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
